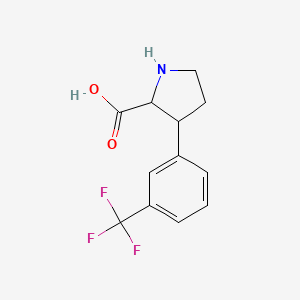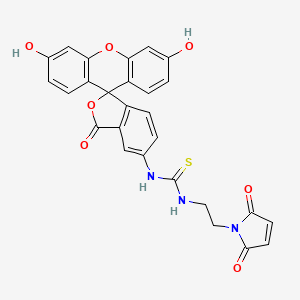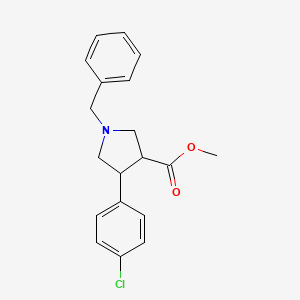![molecular formula C20H25BrN4O B12279903 3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)
3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one is a complex organic compound with a unique structure that includes a bromophenyl group, a piperidine ring, and a pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The key steps include:
Formation of the Piperidine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Pyrimidine Moiety: This step requires the use of specific reagents and catalysts to ensure the correct positioning of the pyrimidine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the piperidine and pyrimidine moieties can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one
- 3-(2-Fluorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one
Uniqueness
The presence of the bromine atom in 3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one imparts unique properties such as increased molecular weight and potential for specific interactions that are not possible with chlorine or fluorine analogs. This can result in different biological activities and chemical reactivities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H25BrN4O |
|---|---|
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)-1-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H25BrN4O/c1-15-12-22-20(23-13-15)24(2)17-7-5-11-25(14-17)19(26)10-9-16-6-3-4-8-18(16)21/h3-4,6,8,12-13,17H,5,7,9-11,14H2,1-2H3 |
Clave InChI |
KTKUTZNDMIFUTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)CCC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B12279822.png)

![4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12279848.png)

![(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12279863.png)
![Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12279870.png)
![potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12279879.png)

![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)



![Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)

